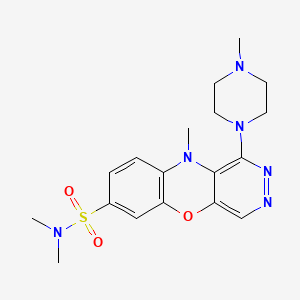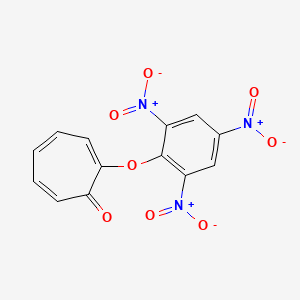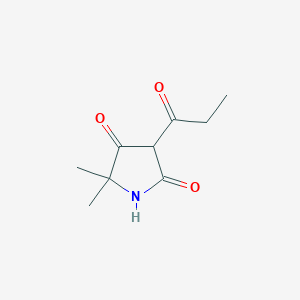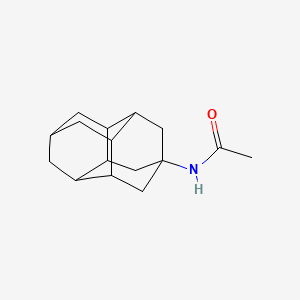
Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate is an aromatic compound characterized by a phenyl group substituted with chlorine atoms at the 3 and 5 positions, a hydroxyl group at the 2 position, and a sulfonate group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the sulfonation of phenol to introduce the sulfonate group, followed by chlorination to add chlorine atoms at the desired positions. The hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts and specific solvents are used to optimize yield and purity. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Sulfonic acids.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. The pathways involved include disruption of metabolic processes and interference with cellular signaling.
Comparison with Similar Compounds
- Phenyl 3,5-dichloro-4-hydroxybenzene-1-sulfonate
- Phenyl 3,5-dibromo-2-hydroxybenzene-1-sulfonate
- Phenyl 3,5-dichloro-2-methoxybenzene-1-sulfonate
Comparison: Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Properties
CAS No. |
62807-46-9 |
|---|---|
Molecular Formula |
C12H8Cl2O4S |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
phenyl 3,5-dichloro-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C12H8Cl2O4S/c13-8-6-10(14)12(15)11(7-8)19(16,17)18-9-4-2-1-3-5-9/h1-7,15H |
InChI Key |
OCFBKINYBSBBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)

![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)




![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)




